molecular formula C23H23Cl2N3O2 B15105104 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B15105104
M. Wt: 444.3 g/mol
InChI Key: RQLVKNKXOZRJKM-UHFFFAOYSA-N
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Description

This compound features a piperazine core acylated by a 3,4-dichlorophenyl carbonyl group at the 1-position and a 4-(1H-indol-3-yl)butan-1-one moiety at the 4-position. Synthesis routes involve coupling 4-(1H-indol-3-yl)butanoic acid with piperazine derivatives, though challenges such as intermediate instability (e.g., bromination side reactions) and intramolecular acylation necessitate modified protocols, such as using protected piperazines .

Properties

Molecular Formula

C23H23Cl2N3O2

Molecular Weight

444.3 g/mol

IUPAC Name

1-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C23H23Cl2N3O2/c24-19-9-8-16(14-20(19)25)23(30)28-12-10-27(11-13-28)22(29)7-3-4-17-15-26-21-6-2-1-5-18(17)21/h1-2,5-6,8-9,14-15,26H,3-4,7,10-13H2

InChI Key

RQLVKNKXOZRJKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting with the preparation of the indole and piperazine intermediates. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of the Piperazine Intermediate: This involves the reaction of piperazine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the indole and piperazine intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-dichlorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may bind to receptors or enzymes involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Sulfonamide-Linked Piperazines ()

  • Compound 20 : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide

    • Substituents: Phenylcarbamoyl sulfonamide, pyridine ring.
    • Synthesis: 80% yield via sulfonamide coupling.
    • Key Data: Melting point 177–180°C; IR confirms NH, C=O, SO₂ groups .
  • Compound 21 : N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide

    • Substituents: 4-Chlorophenylcarbamoyl sulfonamide.
    • Synthesis: 65% yield; lower melting point (164–168°C) vs. Compound 20, likely due to increased polarity from the chloro substituent .
  • Compound 22: N-[(4-Chlorophenyl)carbamoyl]-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide Substituents: 2,5-Dimethylphenyl on piperazine.

Comparison with Target Compound :

  • Key Differences : Sulfonamide vs. carbonyl linkages; pyridine vs. indole moieties.
  • Implications : Sulfonamides may enhance hydrogen bonding, while the indole group in the target compound could improve CNS penetration.

Thiophene- and Indole-Containing Analogues ()

  • MK45 (RTC6) : 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one

    • Substituents: Trifluoromethylpyridine, thiophene.
    • Synthesis: Thiophene incorporation via nucleophilic substitution.
    • Properties: Enhanced metabolic stability due to trifluoromethyl group .
  • Derivatives : e.g., 1-(4-(3-(1H-Indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one

    • Substituents: Dual piperazine cores, indolylpropyl chains.
    • Data: HRMS-confirmed purity; melting points correlate with substituent bulk (e.g., 4-bromo derivative: higher mp) .

Comparison with Target Compound :

  • Key Differences: MK45 uses thiophene for electronic effects, while derivatives employ dual piperazines for multi-target engagement. The target compound’s indole-butanone chain may offer unique pharmacokinetic profiles.

Methoxyphenyl and Halogenated Analogues ()

  • 1-[4-(4-Methoxyphenyl)piperazin-1-yl]butan-1-one
    • Substituents: Methoxyphenyl (electron-donating).
    • Properties: logP = 2.55, molecular weight 262.35; lower lipophilicity vs. dichlorophenyl analogues .

Comparison with Target Compound :

  • Key Differences : Methoxy group reduces logP by ~0.5–1.0 units compared to dichlorophenyl, suggesting improved aqueous solubility but weaker membrane permeability.

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight logP Key Substituents Melting Point (°C)
Target Compound ~445.3* ~3.2† 3,4-Dichlorophenyl, indole-butanone Not reported
Compound 20 ~528.8 ~2.8 Phenylcarbamoyl, pyridine 177–180
Compound 21 ~563.2 ~3.1 4-Chlorophenylcarbamoyl 164–168
MK45 (RTC6) ~423.8 ~3.5 Trifluoromethylpyridine, thiophene Not reported
Compound 262.35 2.55 4-Methoxyphenyl Not reported

*Estimated based on molecular formula; †Predicted using fragment-based methods.

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